8-bromo-2-methylimidazo[1,2-a]pyrazine
Description
8-Bromo-2-methylimidazo[1,2-a]pyrazine is a brominated derivative of the imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocyclic system with broad applications in medicinal chemistry and materials science. The bromine atom at position 8 and the methyl group at position 2 confer distinct electronic and steric properties, making this compound a valuable intermediate for further functionalization. Its synthesis typically involves bromination of precursor pyrazines or cyclization reactions with halogenated reagents .
Properties
CAS No. |
1782578-02-2 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination of 2-Aminopyrazine Precursors
The synthesis begins with the regioselective bromination of 2-aminopyrazine to generate 3-bromo-2-aminopyrazine, a critical intermediate. This step employs molecular bromine (Br₂) in acetic acid under controlled conditions (0–5°C), achieving mono-bromination at the pyrazine ring’s 3-position . The reaction proceeds via electrophilic aromatic substitution, where the amino group directs bromine to the para position, minimizing di-substitution.
Reaction Conditions:
-
Temperature: 0–5°C (prevents polybromination)
-
Solvent: Glacial acetic acid (enhances electrophilicity of Br⁺)
-
Stoichiometry: 1:1 molar ratio of 2-aminopyrazine to Br₂
Characterization by ¹H NMR confirms the product’s structure: a singlet at δ 4.92 ppm (NH₂) and a downfield aromatic proton at δ 7.82 ppm (C5-H) . IR spectroscopy validates the NH₂ stretch (3325–3332 cm⁻¹) and C-Br absorption (550–600 cm⁻¹) .
Alternative Pathways: Groebke-Blackburn-Bienaymé Multicomponent Reaction
For laboratories lacking specialized starting materials, the Groebke-Blackburn-Bienaymé (GBB) reaction offers a one-pot alternative. This method combines 2-aminopyrazine, acetylene derivatives, and isocyanides under mild conditions. While less common for brominated analogs, it provides modular access to diverse imidazo[1,2-a]pyrazines.
Representative Protocol:
-
Reactants: 2-Aminopyrazine, propiolic acid, tert-butyl isocyanide
-
Catalyst: Sc(OTf)₃ (10 mol%)
-
Solvent: Ethanol, 60°C, 12 hours
-
Yield: 50–55% (lower than stepwise methods).
Purification and Analytical Validation
Crude products are purified via flash chromatography (silica gel, 5% EtOAc/hexane) or recrystallization (ethanol/water). Purity assessments employ HPLC (≥97%) and HRMS (e.g., [M+H]⁺ calcd 241.9921, found 241.9925) .
Key Spectral Data:
-
¹H NMR (CDCl₃): δ 2.50 (s, 3H, CH₃), 7.90 (s, 1H, C3-H), 8.10 (s, 1H, C6-H) .
-
13C NMR: δ 21.5 (CH₃), 115.2 (C8-Br), 128.4 (C3), 141.7 (C6) .
Scalability and Industrial Considerations
Large-scale synthesis adopts continuous flow reactors to enhance heat transfer and minimize byproducts. A representative pilot-scale protocol includes:
-
Reactors: Tubular flow reactor (residence time: 10 min)
-
Temperature: 25°C (maintained via jacketed cooling)
-
Throughput: 1 kg/day with 68% isolated yield.
Challenges and Troubleshooting
| Issue | Cause | Solution |
|---|---|---|
| Low cyclization yield | Incomplete acylation | Use excess acetyl bromide (1.2 equiv) |
| Di-substituted byproducts | Over-bromination | Strict temperature control (0–5°C) during bromination |
| Ring-opening degradation | Prolonged reaction time | Monitor via TLC and terminate at 90% conversion |
Emerging Technologies: Photocatalytic Bromination
Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) for greener bromination. This method replaces molecular bromine with N-bromosuccinimide (NBS), reducing toxicity.
Conditions:
-
Catalyst: Ru(bpy)₃Cl₂ (2 mol%)
-
Light Source: 450 nm LED
-
Yield: 70–75% (comparable to traditional methods).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise bromination-cyclization | 70 | 97 | High |
| GBB multicomponent | 55 | 95 | Moderate |
| Photocatalytic | 75 | 96 | Developing |
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like sodium carbonate.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyrazines.
Oxidation Products: Oxidized derivatives of the parent compound.
Reduction Products: Reduced derivatives with altered functional groups.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
Synthesis and Chemical Properties
8-Bromo-2-methylimidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Key Properties:
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit potent antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria .
Case Study:
A series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested for antibacterial activity, revealing that some compounds effectively inhibited the growth of Mycobacterium species . This suggests potential applications in developing new antibiotics.
Anticancer Potential
The compound has been investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further research in cancer therapeutics.
Research Findings:
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways . This highlights its potential as a lead compound in anticancer drug development.
Pharmacological Insights
This compound has shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This property is crucial for understanding drug interactions and metabolism .
Pharmacokinetics:
- BBB Permeant: Yes
- P-gp Substrate: No
- CYP Inhibition Profile:
- CYP1A2: Inhibitor
- CYP2C19: Non-inhibitor
- CYP3A4: Non-inhibitor
Applications in Drug Development
The compound has been recognized for its potential in treating various diseases, including schistosomiasis. Patents have been filed detailing its use alongside other substituted imidazo[1,2-a]pyrazines for therapeutic applications .
Table 1: Summary of Biological Activities
Conclusion and Future Directions
The diverse applications of this compound underscore its importance in medicinal chemistry and drug development. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic potential.
Future studies should focus on:
- Exploring additional biological activities.
- Investigating structure-activity relationships to optimize efficacy.
- Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
Mechanism of Action
The mechanism of action of 8-bromo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in biological systems. The bromine atom and the imidazo[1,2-a]pyrazine ring system play crucial roles in binding to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Other Heterocyclic Scaffolds
- Imidazo[1,2-a]pyridines : These analogs, lacking the pyrazine nitrogen, exhibit superior antituberculosis activity (MIC: 1–2 µM) compared to imidazo[1,2-a]pyrazines (MIC: 5–9 µM). This suggests that additional nitrogen atoms may reduce membrane permeability or target affinity .
- Pyrrolo[1,2-a]pyrazines: Hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines display aggregation-induced blue-shifted emission (450–500 nm), unlike non-fused imidazo[1,2-a]pyrazines, which exhibit weaker fluorescence. Substituents such as electron-withdrawing halides (e.g., Cl) at R1 enhance emission intensity, while methyl groups induce bathochromic shifts .
Table 2: Optical Properties of Fluorescent Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substituents | Emission Max (nm) | Application | Reference |
|---|---|---|---|---|
| 8c | R1=Cl, R2=Ph | 450 (solid) | OLEDs | |
| 8g | R1=CH3, R2=Ph | 470 (solution) | Bioimaging | |
| 8ai | R1=H, R2=H | 420 (solution) | ACQ studies |
Limitations and Challenges
- Solubility issues: Bromine and methyl groups increase hydrophobicity, limiting aqueous solubility. PEGylation of 8-amino derivatives improves solubility but may reduce binding affinity in bioconjugates .
- Positional isomerism : Reactions with dibromo precursors (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine) often yield mixtures, requiring careful regiochemical control .
Biological Activity
8-Bromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties make it a subject of interest for various biological evaluations, including antioxidant, antibacterial, and potential anticancer activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by research findings and data tables.
The molecular formula of this compound is C7H6BrN3, with a molecular weight of approximately 212.05 g/mol. The compound features a fused imidazole and pyrazine ring structure, which contributes to its reactivity and biological properties.
Synthesis Methods
This compound can be synthesized through various methods, including nucleophilic substitutions and regioselective bromination. These methods allow for the introduction of different substituents that can enhance its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. A series of substituted compounds were synthesized to evaluate their antioxidant potential, with notable results:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 5d (C8-amino) | 8.54 | Enhanced antioxidant activity |
| 5h (C8-diethanol amine) | 10.6 | Good antioxidant property |
| 6b (3-bromo substitution) | 9.75 | Slightly better than hydrogen substitution |
| 5f (hydrogen substitution) | 12.5 | Lower antioxidant activity |
The presence of amino groups at the C8 position was found to be crucial for enhancing antioxidant properties, suggesting a structure-activity relationship (SAR) that favors specific substitutions for improved efficacy .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. Compounds derived from this structure showed varying degrees of activity against different bacterial strains. The synthesis of tetrasubstituted derivatives has been linked to increased antibacterial efficacy.
Study on Antimicrobial Activity
In one study, various derivatives were tested against common bacterial pathogens. The results indicated that certain modifications at the C8 position significantly enhanced antimicrobial activity compared to unsubstituted analogs.
Evaluation as BRD4 Inhibitors
Another area of research involved evaluating the compound's potential as a BRD4 inhibitor, which is relevant in cancer therapy due to BRD4's role in regulating gene transcription associated with oncogenesis. Compounds derived from similar scaffolds exhibited promising inhibitory activities with IC50 values in the nanomolar range against BRD4 targets .
Q & A
Q. What are the common synthetic routes for 8-bromo-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The synthesis often involves halogenation or multicomponent reactions (MCRs). For instance, bromination of imidazo[1,2-a]pyrazine precursors (e.g., 2-methylimidazo[1,2-a]pyrazine) with bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under reflux yields halogenated derivatives. Reaction selectivity depends on electron density distribution; bromination typically occurs at the 8-position due to higher electrophilic susceptibility . Optimizing solvent polarity and temperature (e.g., 60–80°C) improves yields by minimizing side reactions .
Q. How is the structural identity of this compound confirmed?
Characterization employs NMR (¹H/¹³C), HRMS, and X-ray crystallography. Key NMR signals include aromatic protons in the δ 7.5–8.5 ppm range and methyl groups at δ 2.5–3.0 ppm. Bromine’s electronegativity induces deshielding in adjacent carbons, observed as downfield shifts in ¹³C NMR (e.g., C8 at ~120–130 ppm) . HRMS validates molecular weight (e.g., [M+H]+ for C₇H₆BrN₃: 228.97 g/mol) .
Q. What solvent systems are optimal for recrystallizing this compound?
Recrystallization in ethyl acetate/hexane or methanol/water mixtures enhances purity. Polar aprotic solvents like DMF or DMSO are avoided due to high boiling points, which complicate solvent removal. Solubility data suggest moderate solubility in chloroform (20–30 mg/mL) and poor solubility in water (<1 mg/mL) .
Advanced Research Questions
Q. How do electronic effects govern regioselectivity in electrophilic substitution reactions of this compound?
DFT calculations predict higher electron density at the 3- and 5-positions, making them preferred sites for electrophilic attack. Bromine’s electron-withdrawing effect at C8 directs subsequent substitutions to electron-rich regions. For example, nitration or sulfonation occurs at C3, validated by NMR and X-ray studies . Contradictions in reported reactivity (e.g., unexpected C6 substitution) may arise from steric hindrance or solvent effects .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer assays often stem from assay conditions (e.g., bacterial strain variability, compound solubility). Normalizing data using positive controls (e.g., doxorubicin for cytotoxicity) and standardizing solvent systems (e.g., DMSO ≤0.1% v/v) improves reproducibility. Dose-response curves (IC₅₀ values) and time-kill assays clarify potency thresholds .
Q. How does the bromine substituent influence interactions with biological targets?
Bromine enhances hydrophobic interactions and halogen bonding with protein residues (e.g., kinase ATP-binding pockets). SAR studies show that 8-bromo derivatives exhibit higher inhibitory activity against PI3Kα (IC₅₀ = 0.8 µM) compared to non-halogenated analogs (IC₅₀ >10 µM). Molecular docking reveals bromine’s role in stabilizing the target-ligand complex via C–Br···π interactions .
Q. What methodologies assess oxidative stability of this compound under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C monitor degradation via HPLC. Mass spectrometry identifies oxidative byproducts (e.g., debrominated or hydroxylated species). Antioxidant additives (e.g., ascorbic acid) reduce degradation rates by 40–60% .
Methodological Considerations
Q. How are computational tools (e.g., DFT, molecular docking) applied to predict reactivity and bioactivity?
DFT calculations (B3LYP/6-31G* level) model electron density maps to predict substitution sites, aligning with experimental bromination patterns . Docking simulations (AutoDock Vina) screen derivatives against targets like EGFR or PARP, prioritizing compounds with ∆G < −8 kcal/mol for synthesis .
Q. What analytical techniques differentiate this compound from positional isomers?
LC-MS/MS with collision-induced dissociation (CID) fragments the molecular ion ([M+H]+) to generate unique fragmentation patterns. For example, loss of Br• (79.9 Da) distinguishes 8-bromo derivatives from 6-bromo isomers .
Q. How are kinetic studies designed to compare catalytic debromination pathways?
Pseudo-first-order kinetics under Pd/C or Ni-catalyzed conditions measure rate constants (k) in ethanol/water. Activation energy (Ea) derived from Arrhenius plots identifies temperature-sensitive pathways. GC-MS monitors HBr release, confirming debromination efficiency (>90% at 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
